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Compound of Interest

Compound Name: 2-Chloro-5-ethynylpyridine

Cat. No.: B033263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

2-Chloro-5-ethynylpyridine. Due to the limited availability of experimentally derived public

data, this guide combines theoretical predictions and typical spectral values for analogous

structures to offer a detailed characterization. The document covers Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

including detailed experimental protocols and data interpretation.

Spectral Data Summary
The following tables summarize the predicted and expected spectral data for 2-Chloro-5-
ethynylpyridine.

Table 1: ¹H NMR Spectral Data (Predicted)
Proton

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~7.70 dd
J_H3-H4 ≈ 8.0, J_H3-

H6 ≈ 0.5

H-4 ~7.40 d J_H4-H3 ≈ 8.0

H-6 ~8.40 d J_H6-H3 ≈ 0.5

Ethynyl-H ~3.20 s -
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Note: Predictions are based on computational models and analysis of similar pyridine

derivatives. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)
Carbon Chemical Shift (δ, ppm)

C-2 ~152

C-3 ~140

C-4 ~128

C-5 ~120

C-6 ~150

C≡CH ~82

C≡CH ~79

Note: Chemical shifts are predicted based on established increments for substituted pyridines

and alkynes.

Table 3: Infrared (IR) Spectroscopy Data (Typical
Absorption Bands)

Functional Group Wavenumber (cm⁻¹) Intensity

C≡C-H stretch 3300 - 3250 Strong, sharp

C-H stretch (aromatic) 3100 - 3000 Medium

C≡C stretch 2150 - 2100 Medium to weak

C=C, C=N stretch (aromatic) 1600 - 1450 Medium to strong

C-Cl stretch 800 - 600 Strong

Note: These are typical absorption ranges for the respective functional groups.
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Table 4: Mass Spectrometry Data (Predicted
Fragmentation)

m/z Ion Notes

137/139 [M]⁺

Molecular ion peak, showing

isotopic pattern for one

chlorine atom (approx. 3:1

ratio).

111 [M-C₂H₂]⁺ Loss of acetylene.

102 [M-Cl]⁺ Loss of a chlorine radical.

75 [C₄H₂N]⁺
Fragmentation of the pyridine

ring.

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for

halogenated aromatic compounds.

Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of 2-Chloro-5-ethynylpyridine.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).
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Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

¹H NMR: A standard one-dimensional proton pulse-acquire experiment is performed.

Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio, with a relaxation

delay of 1-2 seconds between scans.

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay (e.g., 2-5 seconds) are typically required.

Data Processing:

The raw Free Induction Decay (FID) data is converted from the time domain to the frequency

domain using a Fourier transform.

The spectrum is phased to ensure all peaks are in the pure absorption mode.

A baseline correction is applied to obtain a flat baseline.

The signals are integrated to determine the relative number of protons for each resonance in

the ¹H NMR spectrum.

Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR accessory.
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Place a small amount of solid 2-Chloro-5-ethynylpyridine onto the center of the ATR

crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Data Acquisition:

The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum to yield the

final infrared spectrum.

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and purification.

Sample Preparation and Introduction:

Prepare a dilute solution of 2-Chloro-5-ethynylpyridine in a volatile organic solvent (e.g.,

dichloromethane or methanol).

Inject the solution into the GC, where the compound is vaporized and separated from the

solvent.

The vaporized sample then enters the ion source of the mass spectrometer.

Ionization (Electron Ionization - EI):
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The gaseous sample molecules are bombarded with a high-energy electron beam (typically

70 eV).

This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into

smaller, characteristic ions.

Mass Analysis and Detection:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion at a specific m/z value.

Data Processing:

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

The peak with the highest m/z value generally corresponds to the molecular ion, confirming

the molecular weight. The presence of a peak at M+2 with approximately one-third the

intensity of the M peak is characteristic of a compound containing one chlorine atom.

Visualizations
The following diagrams illustrate the relationships between the different spectral analyses and

the information they provide, as well as a typical workflow for compound characterization.
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Caption: Information derived from different spectroscopic techniques.
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Caption: General experimental workflow for compound characterization.

To cite this document: BenchChem. [Spectral Analysis of 2-Chloro-5-ethynylpyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033263#spectral-data-of-2-chloro-5-ethynylpyridine-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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